2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole
Description
2-[3-(4-Fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole is a synthetic indole derivative featuring a 6-methoxy-substituted indole core linked via a carboxamide group to a 3-(4-fluorophenyl)azepane moiety. The azepane ring, a seven-membered nitrogen-containing heterocycle, introduces conformational flexibility, while the 4-fluorophenyl group may enhance lipophilicity and influence electronic properties.
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(6-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-27-19-10-7-16-12-21(24-20(16)13-19)22(26)25-11-3-2-4-17(14-25)15-5-8-18(23)9-6-15/h5-10,12-13,17,24H,2-4,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFSGNDLWXBONN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole typically involves multiple steps, starting from commercially available precursorsThis can be achieved through a series of reactions including nucleophilic substitution, cyclization, and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole can undergo a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various quinonoid structures.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl group can yield secondary alcohols or amines .
Scientific Research Applications
2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors in the body, while the azepane ring can modulate the compound’s overall biological activity. These interactions can lead to a range of effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include indole-carboxamide derivatives with variations in substituents and aryl/heterocyclic appendages (Table 1).
Table 1: Structural Comparison of Indole-Carboxamide Derivatives
Key Observations :
- Substituent Position : The 6-methoxy group in the target compound contrasts with the 5-fluoro substituent in analogs from . Methoxy groups are electron-donating, which may increase electron density on the indole ring compared to electron-withdrawing fluoro groups, altering reactivity or intermolecular interactions.
- Azepane vs. Benzophenone: The azepane moiety introduces greater conformational flexibility compared to rigid benzophenone groups in analogs. This flexibility could enhance solubility but reduce crystallinity .
Physical Properties :
Structural Conformation and Crystallography
- Dihedral Angles: In , dihedral angles between indole and substituent rings range from 58.41° to 80.91°, influenced by substituent bulk and electronic effects.
Biological Activity
The compound 2-[3-(4-fluorophenyl)azepane-1-carbonyl]-6-methoxy-1H-indole is a notable member of the indole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole core, which is often associated with various pharmacological properties. The presence of a fluorophenyl group and a methoxy substituent enhances its lipophilicity and potential for biological interactions.
Research indicates that indole derivatives exhibit multiple mechanisms of action, including:
- Anticancer Activity : Indoles have been shown to induce apoptosis in cancer cells through various pathways, such as the inhibition of anti-apoptotic proteins and activation of caspases . The compound's structure may allow it to interact with key proteins involved in cell cycle regulation and apoptosis.
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, with some studies reporting low minimum inhibitory concentrations (MIC) against resistant bacterial strains . This suggests potential applications in treating infections caused by resistant pathogens.
- Neuroprotective Effects : Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly through histamine receptor antagonism, which may contribute to neuroprotective effects .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | MIC against MRSA: 0.98 μg/mL | |
| Neuroprotective | H3 receptor antagonism |
Case Studies
Several case studies highlight the efficacy of indole derivatives similar to this compound:
- Anticancer Study : A study demonstrated that indole-containing compounds exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colorectal cancer). The mechanism involved modulation of apoptotic pathways and cell cycle arrest .
- Antimicrobial Efficacy : Another investigation reported that synthesized indole derivatives showed potent activity against drug-resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
- Neuropharmacological Assessment : Research indicated that certain indole derivatives could effectively modulate histamine receptors, suggesting their potential use in treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
